3-Hydroxy-2-methylpentanal

Catalog No.
S3479663
CAS No.
615-30-5
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-methylpentanal

CAS Number

615-30-5

Product Name

3-Hydroxy-2-methylpentanal

IUPAC Name

3-hydroxy-2-methylpentanal

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3

InChI Key

YWUGUGHGGWKGEG-UHFFFAOYSA-N

SMILES

CCC(C(C)C=O)O

Canonical SMILES

CCC(C(C)C=O)O

The exact mass of the compound 3-Hydroxy-2-methylpentanal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2621. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxy-2-methylpentanal is a bifunctional β-hydroxy aldehyde primarily generated via the base-catalyzed self-aldol condensation of propionaldehyde. Characterized by a boiling point of 180.5 °C and a density of 0.943 g/cm³, this compound features both a reactive hydroxyl group and an aldehyde moiety, alongside two stereogenic centers . In industrial and laboratory settings, it serves as a critical intermediate for the synthesis of 1,3-diols, specialized flavor and fragrance compounds, and advanced plasticizer alcohols. Its procurement value lies in its isolated state, offering a controlled starting point for downstream reductions or selective dehydrations without the variability and byproduct formation inherent to crude in situ aldol reactions [1].

Attempting to substitute isolated 3-hydroxy-2-methylpentanal with in situ generation from propionaldehyde frequently fails due to poor reaction selectivity and complex downstream purification. Under standard basic conditions, propionaldehyde condensation yields a dynamic equilibrium mixture containing the target β-hydroxy aldehyde, its dehydrated analog (2-methyl-2-pentenal), and heavier trimeric byproducts [1]. Because the dehydration of 3-hydroxy-2-methylpentanal to the α,β-unsaturated aldehyde is highly sensitive to base concentration and temperature, crude mixtures require energy-intensive fractional distillation that often inadvertently drives further dehydration. Procuring the pre-isolated compound eliminates these selectivity bottlenecks, ensuring quantitative preservation of the β-hydroxy group for applications requiring intact 1,3-oxygenation patterns[2].

Downstream Selectivity: Pre-isolated Aldol vs. In Situ Propionaldehyde Condensation

The primary advantage of procuring 3-hydroxy-2-methylpentanal lies in bypassing the selectivity challenges of propionaldehyde self-condensation. Catalytic studies demonstrate that controlling the exact ratio of the aldol product to its dehydrated derivative (2-methyl-2-pentenal) requires precise modulation of base concentration and temperature. For example, aqueous base catalysis can yield either the aldol or the enal, but achieving high purity of the aldol in situ without triggering dehydration requires strict kinetic control and immediate quenching [1]. Procuring the isolated compound guarantees a defined starting purity of the β-hydroxy aldehyde, preventing yield losses to the enal during the synthesis of saturated diols.

Evidence DimensionInitial purity of β-hydroxy aldehyde for downstream synthesis
Target Compound Data100% isolated starting material (3-hydroxy-2-methylpentanal)
Comparator Or BaselineIn situ propionaldehyde condensation (yields dynamic mixtures of aldol, 2-methyl-2-pentenal, and trimers)
Quantified DifferenceEliminates variable yield losses to dehydration and oligomerization byproducts
ConditionsStandard base-catalyzed synthesis workflows

Procuring the isolated compound removes the need for complex, thermally sensitive purification steps, directly improving the yield of downstream 1,3-diol derivatives.

Thermal Processing Window and Distillation Behavior

3-Hydroxy-2-methylpentanal exhibits a significantly higher boiling point (180.5 °C) compared to both its precursor, propionaldehyde (48 °C), and its dehydrated counterpart, 2-methyl-2-pentenal (134 °C). This wide boiling point differential allows for effective fractional distillation; however, the elevated temperature required for its distillation at atmospheric pressure (760 mmHg) can induce thermal dehydration if not carefully controlled. Industrial procurement of the purified compound shifts this thermal processing burden away from the end-user, providing a stable, ready-to-use intermediate for temperature-sensitive formulations.

Evidence DimensionBoiling Point
Target Compound Data180.5 °C at 760 mmHg
Comparator Or Baseline2-Methyl-2-pentenal (134 °C) and Propionaldehyde (48 °C)
Quantified Difference+46.5 °C higher boiling point than the dehydrated enal
ConditionsStandard atmospheric pressure (760 mmHg)

The distinct boiling point profile dictates that buyers must carefully manage thermal exposure during processing to prevent unwanted dehydration, making pre-purified procurement highly advantageous.

Bifunctional Reactivity for Diol vs. Mono-Alcohol Synthesis

The chemical structure of 3-hydroxy-2-methylpentanal retains an oxygen-to-carbon ratio of 2:6, featuring both a hydroxyl and an aldehyde group. When subjected to catalytic hydrogenation, this compound selectively reduces to 2-methyl-1,3-pentanediol [1]. In contrast, attempting to use the dehydrated comparator, 2-methyl-2-pentenal (O:C ratio 1:6), restricts downstream reduction products to 2-methylpentanal or 2-methyl-1-pentanol. Because the dehydration step is irreversible under reductive conditions, the intact β-hydroxy aldehyde is strictly required for any synthesis targeting 1,3-oxygenated aliphatic chains.

Evidence DimensionDownstream Hydrogenation Products
Target Compound DataYields 2-methyl-1,3-pentanediol (retention of 2 oxygen atoms)
Comparator Or Baseline2-Methyl-2-pentenal (yields 2-methyl-1-pentanol, 1 oxygen atom)
Quantified DifferenceAbsolute preservation of the β-hydroxyl group
ConditionsCatalytic hydrogenation conditions

Buyers manufacturing plasticizers or specialized diols must select the aldol over the enal, as the latter cannot be re-hydrated to the 1,3-diol under standard industrial reduction conditions.

Synthesis of 2-Methyl-1,3-pentanediol

Directly leveraging its bifunctional nature, 3-hydroxy-2-methylpentanal serves as a direct precursor for catalytic hydrogenation to 1,3-diols, which are critical building blocks for advanced plasticizers, polyurethanes, and polyester resins [1].

Flavor and Fragrance Formulations

The compound's intact β-hydroxy aldehyde structure provides a specific fruity odor profile and serves as a direct intermediate for synthesizing flavor esters that cannot be accessed via the dehydrated 2-methyl-2-pentenal .

Stereoselective Organic Synthesis

Possessing two stereogenic centers at the C2 and C3 positions, the isolated compound is utilized in laboratory settings as a building block for complex natural product synthesis, where starting with a defined aldol is preferable to crude in situ generation [1].

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

615-30-5

Dates

Last modified: 07-26-2023

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